molecular formula C10H10O5 B158173 (4-Formyl-2-methoxyphenoxy)acetic acid CAS No. 1660-19-1

(4-Formyl-2-methoxyphenoxy)acetic acid

Cat. No. B158173
CAS RN: 1660-19-1
M. Wt: 210.18 g/mol
InChI Key: GRMPBSIGDVNLKQ-UHFFFAOYSA-N
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Description

“(4-Formyl-2-methoxyphenoxy)acetic acid” is a unique chemical compound with the empirical formula C10H10O5 . It has a molecular weight of 210.18 . The IUPAC name for this compound is (4-formyl-2-methoxyphenoxy)acetic acid .


Molecular Structure Analysis

The InChI code for “(4-Formyl-2-methoxyphenoxy)acetic acid” is 1S/C10H10O5/c1-14-9-4-7 (5-11)2-3-8 (9)15-6-10 (12)13/h2-5H,6H2,1H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Formyl-2-methoxyphenoxy)acetic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 396.1±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 159.5±17.2 °C .

Scientific Research Applications

Anti-Mycobacterial Agents

  • Synthesis and Anti-Mycobacterial Evaluation : A study by Yar, Siddiqui, and Ali (2006) explored the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to the formation of chalcones and their derivatives. These compounds were evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, indicating potential applications in tuberculosis treatment (Yar, Siddiqui, & Ali, 2006).

Antimicrobial Evaluation

  • Synthesis of 1,3,4-Thiadiazole Derivatives : Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds showed significant antimicrobial activities against various strains of microbes, suggesting their potential in antimicrobial applications (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Crystal Structure Analysis

  • Crystal Structures of Metal Phenoxyalkanoic Acid Interactions : O'Reilly, Smith, Kennard, and Mak (1987) studied the crystal structures of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, among others. Their findings contribute to the understanding of the structural aspects of these compounds, which could be important for material science applications (O'Reilly, Smith, Kennard, & Mak, 1987).

Polymer Nanoparticle Coupling

  • High-Performance Liquid Chromatography for Trace Determination : Omidi, Behbahani, Samadi, Sedighi, and Shahtaheri (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This illustrates its application in environmental and biological sample analysis (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Antiviral Activity

  • Synthesis and In Vitro Antiviral Activity : Shahar Yar, Bakht, Siddiqui, Abdullah, and De Clercq (2009) studied substituted phenoxy acetic acid derived pyrazolines for in vitro cytotoxicity and antiviral activity. The compounds did not show specific antiviral activity but provided insights into the cytotoxicity profiles, relevant for antiviral research (Shahar Yar et al., 2009).

Safety And Hazards

The safety data sheet for “(4-Formyl-2-methoxyphenoxy)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMPBSIGDVNLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350724
Record name (4-formyl-2-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyl-2-methoxyphenoxy)acetic acid

CAS RN

1660-19-1
Record name (4-formyl-2-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-formyl-2-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Vanillin (16.3 g, 0.107 mole), ethyl bromoacetate (21.6 g, 0.128 mole), potassium carbonate (17.8 g, 0.128 mole) and N,N-dimethyl-formamide (75 ml) were united, stirred and heated at 50°-55° C. for 35 minutes. Then a 10% aqueous sodium hydroxide solution (100 ml) and water (300 ml) was added and the mixture stirred on a steam bath for one hour. The solution was cooled and acidified with hydrochloric acid. The solid that separated was removed by filtration, washed with water and dried to give 20.4 g of the desired product, m.p. 177°-178° C.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 80 g sodium hydroxide in 200 ml water was added to a mixture of 152 g of vanillin, 95 g chloroacetic acid, and 800 ml water with stirring. The mixture was heated to reflux 65 hours, cooled to room temperature, acidified with 70 ml conc. HCl, and the product collected by filtration. The solid was washed with 2 l of distilled water and dried to give 120 g, 57% yield.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 30.4 g of 4-hydroxy-3-methoxybenzaldehyde, 31.2 g of chloroacetic acid and 34 g of potassium hydroxide in 300 ml of water was refluxed for 7 hours. After cooling, hydrochloric acid was added and the precipitate was filtered off and dried. Yield 57%.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Formyl-2-methoxyphenoxy)acetic acid
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(4-Formyl-2-methoxyphenoxy)acetic acid
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(4-Formyl-2-methoxyphenoxy)acetic acid
Reactant of Route 5
(4-Formyl-2-methoxyphenoxy)acetic acid
Reactant of Route 6
(4-Formyl-2-methoxyphenoxy)acetic acid

Citations

For This Compound
63
Citations
MN Noolvi, HM Patel, S Kamboj… - Arabian Journal of …, 2016 - Elsevier
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid (6a–s) were synthesized by cyclization of carboxylic acid group of 2-(2-methoxy-4-(3-oxo-3-…
Number of citations: 41 www.sciencedirect.com
AA Siddiqui, MA Ali - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
In present investigation, 2-(4-formyl-2-methoxyphenoxy) acetic acid on condensation with various ketones in methanolic KOH solution yielded the corresponding chalcones (1–3). …
Number of citations: 86 www.sciencedirect.com
D Zhu, Z Mei, L Xu - Journal of Chemical Research, 2007 - journals.sagepub.com
Two new organotin(IV) carboxylates of composition n-Bu 2 Sn(O 2 CCH 2 OC 6 H 3 OCH 3 CHO) 2 (1) and {[n-Bu 2 Sn(O 2 CCH 2 OC 6 H 3 OCH 3 CHO) 2 ] 2 O} 2 (2) were obtained by …
Number of citations: 3 journals.sagepub.com
M Shahar Yar, MA Bakht, AA Siddiqui… - Journal of enzyme …, 2009 - Taylor & Francis
Several substituted phenoxy acetic acid derived pyrazolines were synthesized by the reaction between 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid …
Number of citations: 40 www.tandfonline.com
MA Ali, M Shaharyar - Bioorganic & medicinal chemistry, 2007 - Elsevier
A series of 2-{4-[1-amino (thioxo) methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid and 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-…
Number of citations: 59 www.sciencedirect.com
NK Nejad, MR Islami - Research on Chemical Intermediates, 2018 - Springer
Highly stereoselective synthesis of polyfunctionalized 2-azetidinones was achieved starting from vanillin as an available natural product. Our approach to these valuable heterocyclic …
Number of citations: 6 link.springer.com
MA Ali, MS Yar, M Kumar, GS Pandian - Natural Product Research, 2007 - Taylor & Francis
A series of 2-2-methoxy-4-[5-(substituted phenyl)1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxyacetic acid were synthesized by the reaction between isoniazid (INH) and …
Number of citations: 55 www.tandfonline.com
MA Bakht, MS Yar, SG Abdel-Hamid… - European journal of …, 2010 - Elsevier
In present investigation a series of 28 oxadiazole analogues (AB1–AB28) were subjected to molecular properties prediction, drug-likeness by Molinspiration (Molinspiration, 2008) & …
Number of citations: 197 www.sciencedirect.com
AK Mitra, S Ghosh, S Chakraborty, S Basu… - Journal of …, 2013 - Elsevier
Two new fluorescent carboxylic acid derivatives having 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety, 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yloxy)acetic acid [OTHCA] and 2…
Number of citations: 20 www.sciencedirect.com
MA Bakht, M Shahar Yar, AA Siddiqui… - Medicinal Chemistry …, 2013 - Springer
A new series of phenoxyacetic acid bearing pyrazoline derivatives 7a–k were synthesized and characterized by IR, 1 H-NMR, and mass spectral data. The investigated compounds …
Number of citations: 6 link.springer.com

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